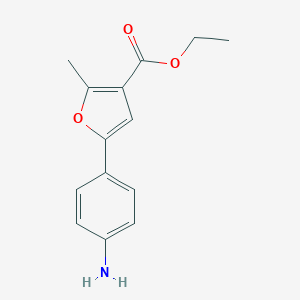

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

概要

説明

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and an aminophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the furan ring.

Esterification: The final step involves the esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Drug Discovery

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is utilized in drug discovery processes due to its ability to interact with biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and microbial resistance.

Fluorescence Spectroscopy

The compound has been employed in fluorescence spectroscopy to investigate the structural properties of fluorophores in liquid systems. Research has shown that the excitation wavelength dependence of the steady-state and time-resolved emission spectra indicates that the fluorescence excitation and emission maxima are independent of observation wavelengths.

Interaction Studies

Studies have focused on the binding affinity of this compound with various enzymes or receptors. These interactions may provide insights into its therapeutic potential, particularly in treating inflammatory diseases or infections.

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound on animal models exhibiting inflammatory responses. The results indicated significant reductions in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial activity of this compound against various pathogens. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

作用機序

The mechanism of action of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate involves its interaction with specific molecular targets in biological systems. The aminophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and ester group may also contribute to the compound’s overall activity by influencing its binding affinity and stability.

類似化合物との比較

Similar Compounds

5-(4-Aminophenyl)-2-(Arylamino)-1,3,4-Thiadiazoles: These compounds share the aminophenyl group and have shown significant biological activity, including antimicrobial and anticancer properties.

Thiazolidine Derivatives: These compounds contain a five-membered ring with sulfur and nitrogen atoms and exhibit diverse biological activities.

Uniqueness

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

生物活性

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅NO₃ and a molecular weight of approximately 245.28 g/mol. It features a furan ring substituted with an ethyl ester group, a methyl group, and a para-aminophenyl group. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further studies in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly against leukemia and liver cancer cell lines .

- Antioxidant Effects : The compound may exert antioxidant effects, which can protect cells from oxidative stress.

Target of Action

This compound is structurally similar to other compounds that target the cAMP-specific phosphodiesterase 4D (PDE4D) enzyme in humans. This interaction can modulate the cAMP signaling pathway, influencing various cellular processes such as metabolism, gene expression, and cell signaling.

Mode of Action

The compound likely alters the conformation and activity of target proteins through binding interactions. This modulation can lead to changes in cellular functions, including:

- Cell Signaling Pathways : It may influence pathways involved in inflammation and cellular growth.

- Gene Expression : Changes in gene expression patterns could contribute to its anticancer effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and permeability significantly affect its bioavailability and efficacy. Environmental conditions like pH and temperature also play a role in its stability and interactions.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it showed significant inhibitory effects on HL-60 leukemia cells and BEL-7402 liver cancer cells when tested using MTT assays. Comparative studies indicated that this compound could outperform standard treatments like 5-fluorouracil (5-FU) in certain contexts .

Case Studies

- Antitumor Activity : A series of amino acid ester derivatives, including this compound, were synthesized and evaluated for their antitumor activity. Results indicated promising activity against liver cancer cells, suggesting potential for development as an anticancer agent .

- Antimicrobial Studies : The compound's antimicrobial properties have been explored through various assays, demonstrating effectiveness against specific bacterial strains. These findings highlight its potential use in treating infections.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | Contains an amino group; used in drug synthesis. |

| Mthis compound | C₁₃H₁₅NO₃ | Similar structure but with a methyl group instead of ethyl. |

| 4-Amino-N-(2-furanyl)benzamide | C₁₂H₁₂N₂O₂ | Contains both amino and furan moieties; studied for anticancer properties. |

特性

IUPAC Name |

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXMKJYQNXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372458 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-70-7 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。